Glucagon receptor antagonists-4

Übersicht

Beschreibung

Glucagon receptor antagonists-4 (GRA-4) is a highly potent, non-peptide, and orally active glucagon receptor antagonist . It is primarily used in the study for type 2 diabetes mellitus (T2DM) . Glucagon is a 29-amino acid peptide hormone that stimulates glycogenolysis and gluconeogenesis, and thus acts in opposition to the glucose-lowering effects of insulin .

Synthesis Analysis

A novel series of 4-methyl substituted pyrazole derivatives were designed, synthesized, and biologically evaluated as potent glucagon receptor (GCGR) antagonists . The compounds showed high GCGR binding .

Chemical Reactions Analysis

Single-molecule analysis reveals that a glucagon-bound extracellular domain of the glucagon receptor is dynamic . Both apo-GCGR and glucagon-bound GCGRs show reversible opening and closing of the ECD with respect to the seven-transmembrane (7TM) domain .

Physical And Chemical Properties Analysis

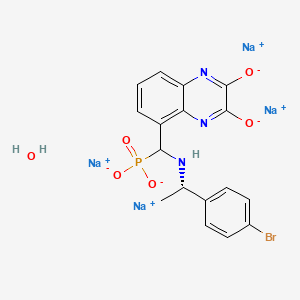

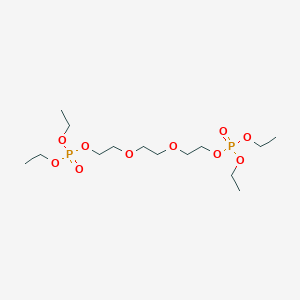

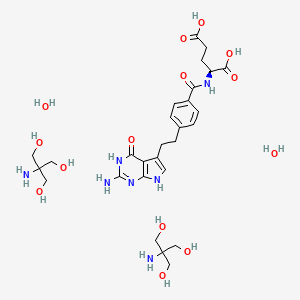

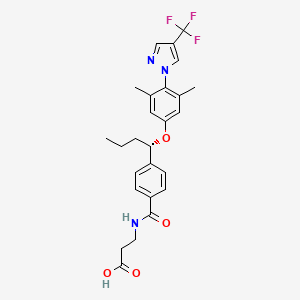

The molecular weight of GRA-4 is 503.5 g/mol . The IUPAC name is 3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid .

Wissenschaftliche Forschungsanwendungen

Metabolic Diseases

- Field : Endocrinology

- Application : Glucagon receptor antagonists-4 (GRA-4) are being developed to treat metabolic diseases . Glucagon is a hormone that stimulates glycogenolysis and gluconeogenesis, acting in opposition to the glucose-lowering effects of insulin .

- Method : GRA-4 are administered to patients with metabolic diseases. These drugs work by blocking the glucagon receptor, thereby inhibiting the action of glucagon .

α-Cell Regeneration

- Field : Cell Biology

- Application : GRA-4 have been used to test the impact of sustained GRA exposure on α-cell regeneration .

- Method : A novel and potent GRA was used to stimulate α-cell proliferation .

- Results : The specific outcomes of this application are not provided in the source .

Inhibition of Glycogen Breakdown

- Field : Biochemistry

- Application : GRA-4 have been used to inhibit glycogen breakdown in perfused mouse liver .

- Method : A novel GRA was used to inhibit the action of glucagon, thereby preventing the breakdown of glycogen .

- Results : The specific outcomes of this application are not provided in the source .

Clinical Trials for Type 2 Diabetes

- Field : Clinical Medicine

- Application : GRA-4 have been used in clinical trials for the treatment of type 2 diabetes . These trials have evaluated the efficacy and safety of LY2409021, a potent, selective small-molecule glucagon receptor antagonist .

- Method : LY2409021 was administered orally to patients with type 2 diabetes in a double-blind study .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

- Field : Hepatology

- Application : GRA-4 have shown significant benefits on biochemical and histological markers of fatty liver and fibrosis in patients with NAFLD .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Regulation of Glucoregulatory Hormones

- Field : Endocrinology

- Application : GRA-4 have been used to regulate the two major glucoregulatory hormones, insulin and glucagon .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Amino Acid Metabolism

- Field : Biochemistry

- Application : GRA-4 have been used to study the effects of glucagon on amino acid metabolism . Glucagon has been shown to play an important role in amino acid turnover .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Lipid Metabolism

- Field : Metabolic Biology

- Application : GRA-4 have indirectly put focus on glucagon’s potential role in lipid metabolism, as individuals treated with these antagonists showed dyslipidemia and increased hepatic fat .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Hepatic Glucagon Resistance

- Field : Endocrinology

- Application : One emerging field in glucagon biology now seems to include the concept of hepatic glucagon resistance .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific outcomes of this application are not provided in the source .

Safety And Hazards

In a phase 2 study, volagidemab, an antagonistic monoclonal glucagon receptor (GCGR) antibody, was evaluated for safety and efficacy as an adjunct to insulin therapy in adults with T1D . Increases in serum transaminases, fasting glucagon, and total fasting glucagon-like peptide-1 (GLP-1) were observed; levels returned to baseline after drug washout . No increase in hypoglycemia was observed with volagidemab therapy .

Zukünftige Richtungen

The observed reduction in HbA1c and tolerable safety profile provide a rationale for further randomized studies to define the long-term efficacy and safety of volagidemab in patients with T1D . Therapeutic strategies might involve treatment of diabetic individuals with a combination of glucagon receptor antagonists and small molecules that target alpha cells and suppress the expression of the transcription factor Arx, and/or increase the expression of Pax4 .

Eigenschaften

IUPAC Name |

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYYOQKQCCSDP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucagon receptor antagonists-4 | |

CAS RN |

1393124-08-7 | |

| Record name | PF-06291874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06291874 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06291874 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.